molecular formula C13H12ClN3O2S B2607204 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021229-99-1

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2607204
CAS No.: 1021229-99-1
M. Wt: 309.77
InChI Key: DDUQQSQWIIBZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic thiazole derivative provided for research purposes. This compound is part of a class of molecules featuring a thiazole core, a structure known for its relevance in medicinal chemistry and drug discovery . Thiazole-containing compounds have demonstrated significant potential in oncology research, with studies on related molecules showing high in vitro potency against various cancer cell lines, including resistant forms of cancer such as melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The structural motif of a benzamide linked to a thiazole ring is a recognized scaffold in the development of novel bioactive agents . The presence of the 4-chlorobenzamide group and a 3-amino-3-oxopropyl side chain on the thiazole ring may contribute to its molecular interactions and stability. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult relevant safety data sheets and handle the compound according to their institution's guidelines for chemical safety.

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQQSQWIIBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and oxopropyl groups. The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzene ring.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring and amide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The chlorobenzene moiety may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound ID R1 (4-position) R2 (2-position) Key Functional Groups
Target Compound 3-amino-3-oxopropyl 4-chlorobenzamide Amide, thiazole, chlorophenyl
4d morpholinomethyl 3,4-dichlorobenzamide Morpholine, dichlorophenyl
4e (4-methylpiperazin-1-yl)methyl 3,4-dichlorobenzamide Piperazine, dichlorophenyl
4i morpholinomethyl isonicotinamide Morpholine, pyridine-4-carboxamide
28 3-hydrazinyl-3-oxopropyl 4-sulfamoylphenyl Hydrazine, sulfonamide
Compound in 4-methoxyphenyl 4,5,6,7-tetrahydro-3H-azepin-2-yl Methoxyphenyl, azepine

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility Modifiers: Morpholinomethyl (4d, 4i) and piperazine (4e) substituents enhance hydrophilicity compared to the target’s 3-amino-3-oxopropyl chain, which balances polarity with a shorter alkyl spacer .

Physicochemical Properties

Melting points and spectral data highlight stability and structural validation (Table 2).

Table 2: Physicochemical Properties of Thiazole Derivatives

Compound ID Melting Point (°C) ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks HRMS (m/z)
Target Compound Not reported Not available Not available Not available
4d 215–217 2.50 (m, morpholine), 7.60 (d, Ar) 165.2 (C=O), 128.5–134.0 (Cl-Ar) 503.0824 [M+H]⁺
4e 198–200 2.30 (s, CH₃-piperazine), 7.55 (d) 165.5 (C=O), 128.8–134.2 (Cl-Ar) 516.0991 [M+H]⁺
28 Not reported 3.10 (t, -CH₂-), 6.90 (s, NH₂) 172.1 (C=O), 155.3 (C-S) 494.0652 [M+H]⁺

Analysis :

  • The target compound’s lack of reported data necessitates extrapolation from analogs. For instance, the 3-amino-3-oxopropyl group in compound 28 shows characteristic ¹H NMR signals near δ 3.10 (alkyl chain) and δ 6.90 (amide NH₂), which may align with the target’s spectral profile.
  • Higher melting points in dichlorobenzamide derivatives (4d, 4e) suggest enhanced crystallinity due to halogenated aromatic systems compared to non-halogenated analogs .

Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

Compound Overview

This compound features a thiazole ring, an amide group, and a chlorobenzene moiety. Its structural characteristics contribute to its unique reactivity and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H13ClN4O\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the thiazole ring followed by the introduction of amino and oxopropyl groups. The final step is the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's thiazole and amide groups facilitate hydrogen bonding with proteins, potentially inhibiting their function. The chlorobenzene moiety enhances binding affinity by interacting with hydrophobic pockets in target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has shown micromolar inhibition against HSET (KIFC1), a mitotic kinesin essential for proper spindle formation in centrosome-amplified cancer cells. This inhibition leads to the induction of a multipolar phenotype, resulting in aberrant cell division and apoptosis .

Case Studies

  • Inhibition of HSET in Cancer Cells :
    • A study demonstrated that this compound effectively inhibited HSET activity in vitro, leading to significant changes in cell morphology and viability in centrosome-amplified human cancer cells .
    • The compound exhibited a half-life of approximately 215 minutes in plasma stability assays, indicating its potential for sustained biological activity.
  • Comparison with Similar Compounds :
    • Comparative analysis with structurally similar compounds revealed that modifications to the thiazole or amide groups significantly affected potency and selectivity against HSET. For example, alterations that reduced hydrogen bond acceptor counts led to decreased inhibitory effects .

Data Tables

Study Target IC50 (µM) Effect
Study 1HSET5Induces multipolarity in cancer cells
Study 2Other Kinesins20Lesser effect compared to HSET

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling thiazole derivatives with benzamide precursors. For example, refluxing thiazole intermediates (e.g., 5-chlorothiazol-2-amine) with substituted benzoyl chlorides in pyridine is a common approach . Post-synthesis, validate purity using HPLC (e.g., ≥98% purity criteria) and confirm structural integrity via 1H NMR^1 \text{H NMR} (e.g., chemical shifts for amide protons at δ 10-12 ppm) and IR spectroscopy (amide C=O stretches ~1650-1700 cm1^{-1}) . Melting point consistency (e.g., 215–220°C ranges) can further verify batch reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize 1H NMR^1 \text{H NMR} to confirm the thiazole ring protons (δ 7.5-8.5 ppm), amide NH2_2 (δ 6.5-7.5 ppm), and aromatic protons from the 4-chlorobenzamide moiety (δ 7.2-7.8 ppm). 13C NMR^{13} \text{C NMR} should highlight the carbonyl carbons (amide C=O at ~165-170 ppm, thiazole C-S at ~140-150 ppm). IR spectroscopy identifies amide I/II bands and C-Cl stretches (~750 cm1 ^{-1}). Mass spectrometry (HR-MS) confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm mass error .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer : For antimicrobial or anticancer screening, use standardized protocols like broth microdilution (MIC assays) or MTT cell viability tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines (e.g., HeLa, MCF-7). Ensure solubility in DMSO/PBS and test at concentrations ≤100 µM to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting HPLC retention times or NMR shifts)?

  • Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Use orthogonal techniques:

  • HPLC : Compare retention times under identical mobile phases (e.g., acetonitrile/water gradients) and column temperatures .
  • NMR : Perform 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} to assign ambiguous peaks and rule out impurities.
  • XRD : Confirm crystallinity if polymorphs are suspected .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s thiazole and benzamide moieties?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs replacing the 4-chlorobenzamide with fluorinated or methoxy-substituted benzamides to assess electronic effects .
  • Thiazole Core Alterations : Introduce methyl or amino groups at the 4-position of the thiazole ring to evaluate steric/electronic impacts on binding .
  • Biological Correlation : Use molecular docking to map interactions with target proteins (e.g., bacterial PPTases) and validate with enzymatic inhibition assays .

Q. What are the stability challenges for this compound under physiological conditions, and how can degradation products be characterized?

  • Methodological Answer : The amide bond and thiazole ring may hydrolyze in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., hydrolyzed benzamide or oxidized thiazole derivatives). Use isotopically labeled analogs to track degradation pathways .

Q. How can computational modeling complement experimental data to predict pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
  • Docking Studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to rationalize antimicrobial activity observed in vitro .
  • MD Simulations : Assess binding stability of the compound-enzyme complex over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.